Cas no 899749-03-2 (N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is a chemically synthesized diamide derivative featuring a 3,4-dimethoxyphenyl and a 4-sulfamoylphenylethyl moiety. Its structure suggests potential applications in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of sulfamoyl and dimethoxy groups may confer favorable binding properties to biological targets, such as enzymes or receptors. This compound is likely characterized by moderate solubility and stability under standard conditions, making it suitable for further derivatization or biological evaluation. Its precise pharmacological profile would depend on structural optimization and target-specific studies. Handling should adhere to standard laboratory safety protocols for sulfonamide-containing compounds.
N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide structure
899749-03-2 structure
Product Name:N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
CAS No:899749-03-2
MF:C18H21N3O6S
MW:407.440843343735
CID:5488464
PubChem ID:7585278
Update Time:2025-06-29

N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • VU0499555-1
    • AKOS024467628
    • F2795-0746
    • N1-(3,4-dimethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
    • 899749-03-2
    • N'-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
    • N'-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
    • N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
    • Inchi: 1S/C18H21N3O6S/c1-26-15-8-5-13(11-16(15)27-2)21-18(23)17(22)20-10-9-12-3-6-14(7-4-12)28(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
    • InChI Key: CHHMBONDYBLGNN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CCNC(C(NC1C=CC(=C(C=1)OC)OC)=O)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 407.11510657g/mol
  • Monoisotopic Mass: 407.11510657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 145Ų

N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide Pricemore >>

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Additional information on N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide

Introduction to N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide (CAS No. 899749-03-2)

N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 899749-03-2, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.

The molecular structure of this compound features a dimethoxyphenyl group and a 4-sulfamoylphenyl group, which are key functional moieties that contribute to its chemical reactivity and potential biological interactions. The presence of these groups suggests that the compound may interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological receptors. The 3,4-dimethoxyphenyl moiety, in particular, has been shown to exhibit favorable interactions with certain enzymes and receptors, which could be exploited for therapeutic purposes. Similarly, the 4-sulfamoylphenyl group is known to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.

In the context of current research, N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide has been studied for its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The compound's ability to interact with key inflammatory mediators has been a focus of interest for researchers seeking novel therapeutic agents.

Additionally, the compound's structural features have led to investigations into its potential as an antiviral agent. The dimethoxyphenyl and sulfamoylphenyl groups are known to exhibit antiviral properties by interfering with viral replication mechanisms. Preliminary studies have suggested that this compound may inhibit the activity of certain viral enzymes, making it a promising candidate for further development.

The synthesis of N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. These synthetic strategies include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are essential for constructing the complex molecular framework of the compound.

Pharmaceutical companies and academic institutions have been actively exploring the therapeutic potential of this compound. Preclinical studies have demonstrated its efficacy in several in vitro and in vivo models. These studies have highlighted its ability to modulate biological pathways associated with inflammation, pain, and viral infections. The results from these studies provide a strong foundation for further clinical investigations.

The development of new pharmaceutical agents often involves rigorous testing to ensure safety and efficacy. N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is no exception. Researchers are employing cutting-edge techniques such as high-throughput screening and structure-activity relationship (SAR) studies to optimize its pharmacological properties. These efforts aim to enhance its therapeutic index and minimize potential side effects.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how this compound interacts with various biological targets. These simulations provide valuable insights into the binding mechanisms and can guide the design of more effective derivatives. By leveraging computational chemistry, researchers can accelerate the drug discovery process and identify promising candidates for further development.

The future prospects of N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide are promising, given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments.

In conclusion, N'-(3,4-dimethoxyphenyl)-N-2-(4-sulfamoylphenyl)ethane(diamide) (CAS No. 899749-03-2) is a fascinating compound with significant potential in pharmaceutical research. Its structural features and observed biological activities make it an attractive candidate for further investigation. With continued advancements in synthetic chemistry and computational biology, this compound holds promise for contributing to the development of novel therapeutic agents.

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